Methyl phenyl(propan-2-yl)carbamate
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Overview
Description
Methyl phenyl(propan-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl phenyl(propan-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with isopropanol in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired carbamate product . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl phenyl(propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Methyl phenyl(propan-2-yl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl phenyl(propan-2-yl)carbamate involves its interaction with specific molecular targets. One notable target is acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. The compound acts as a reversible inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine and subsequent physiological effects . This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture.
Comparison with Similar Compounds
Similar Compounds
Phenyl isopropylcarbamate: Shares a similar structure and chemical properties.
Methyl carbamate: Another carbamate compound with different substituents.
Ethyl phenylcarbamate: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl phenyl(propan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a reversible inhibitor of acetylcholinesterase sets it apart from other carbamates, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62604-18-6 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl N-phenyl-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-9(2)12(11(13)14-3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
WDSLVWYJGOPQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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